4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline
Overview
Description
4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a chlorine atom at the 2-position and an aniline group at the 4-position, which is further substituted with two methyl groups on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline typically involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylaniline. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient solvents can also enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Nitroso or nitro derivatives of the aniline group.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethylaniline group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloropyrimidin-4-yl)-N,N-dimethylbenzylamine
- 4-(2-chloropyrimidin-4-yl)-N,N-dimethylphenethylamine
- 4-(2-chloropyrimidin-4-yl)-N,N-dimethylcyclohexylamine
Uniqueness
4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaniline group enhances its lipophilicity and membrane permeability, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(2)10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQJAOYGPFWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.